Home > Products > Screening Compounds P138081 > N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide -

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide

Catalog Number: EVT-5296688
CAS Number:
Molecular Formula: C17H19BrN2O3S2
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(cis-4-Methylcyclohexyl)methyl Sulfide, Sulfoxide, and Sulfone

  • Compound Description: These compounds were part of a study investigating thermodynamic parameters (ΔH° and ΔS°) of sulfur-containing groups. [] Researchers successfully reproduced experimental results using molecular mechanics calculations (MM3), providing insights into the conformational preferences of these sulfur-containing groups. []
  • Relevance: These compounds are relevant to N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide due to the presence of the methylsulfonyl group in the target compound, highlighting the importance of understanding the conformational behavior of such groups. []

(cis-4-Methylcyclohexyl)phenyl Sulfide, Sulfoxide, and Sulfone

  • Compound Description: Similar to the methyl series above, these compounds with a phenyl substituent were also investigated in the same study to understand the impact of the phenyl group on thermodynamic parameters and conformational preferences. [, ]
  • Relevance: The presence of both phenylsulfonyl and phenylthio moieties within these compounds establishes a structural connection with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. [, ]

SR147778 ([5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide])

  • Compound Description: SR147778 is a potent and selective antagonist of the CB1 cannabinoid receptor. [] It displays nanomolar affinity for both rat and human CB1 receptors and shows a long duration of action in vivo. [] SR147778 has been investigated for its potential in reducing ethanol and sucrose consumption. []
  • Relevance: Although not structurally identical, SR147778 shares the 4-bromophenyl substituent with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide and is also part of the broader class of substituted aromatic compounds with potential biological activity. []

N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

  • Compound Description: This compound represents a specific solid-state form relevant for potential pharmaceutical applications. [] The provided abstract focuses on the preparation and improved synthesis of this compound and its intermediates. [] Additionally, this compound is identified as a potential treatment for psoriasis and psoriatic arthritis, either alone or in combination with other active agents. []
  • Relevance: The presence of both methylsulfonyl and acetamide groups within this compound establishes a structural connection with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. [, ]
  • Compound Description: T-593 is a histamine H2-receptor antagonist studied for its protective effects against acute gastric mucosal injury in rats. [] It demonstrated significant reduction of lesion areas in the stomach and inhibition of lipid peroxidation. []
  • Relevance: Like N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, T-593 also contains a methylsulfonyl group. Additionally, both compounds demonstrate biological activity and target specific pathways, suggesting potential pharmaceutical applications. []

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound serves as an intermediate in synthesizing trifluoromethyl-containing pyrazole derivatives, a class known for its insecticidal properties. [, ] The paper focuses on the compound's synthesis and crystal structure, highlighting the planar nature of its rings and lack of π-π interactions. [, ]
  • Relevance: Both this compound and N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide belong to the class of substituted aromatic compounds, often exhibiting biological activities. The presence of halogenated phenyl groups in both further emphasizes their structural similarity. [, ]

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

  • Compound Description: This 1,2,3-triazole derivative features a quinoline-derived substituent and forms a three-dimensional network in its crystal structure through various intermolecular interactions. []
  • Relevance: Sharing the 4-bromophenyl substituent with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, this compound exemplifies the structural diversity possible within this class of molecules. []

4-((1E)-1-{(2Z)-2-[4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol Hemihydrate

  • Compound Description: The structure of this compound, featuring a thiazolidene ring system and a bromophenyl substituent, has been characterized by X-ray crystallography, revealing details about its conformation and intermolecular interactions in the solid state. []
  • Relevance: This compound and N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide both feature a 4-bromophenyl group. The detailed structural information obtained from the crystallographic study can be valuable in understanding the conformational preferences of similar molecules. []

4-(4-Bromobenzylideneamino)-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: The crystal structure of this compound, containing a triazole ring system and a bromophenyl group, has been determined, providing insights into its molecular geometry and interactions with neighboring molecules. []
  • Relevance: The presence of the 4-bromophenyl group in both this compound and N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide highlights their structural similarity and suggests potential commonalities in their chemical behavior. []

2-{(R)-[1-(4-Bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol

  • Compound Description: This compound is a chiral photochromic Schiff base synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine. [] It exists as the phenol-imine tautomer and exhibits a trans configuration around the diazenyl group. []
  • Relevance: This chiral photochromic Schiff base shares the 4-bromophenyl substituent with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. []

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

  • Compound Description: The crystal structure of this compound, which contains a cyclohexa-1,3-diene ring and a 4-bromophenyl group, has been solved, providing information about its conformation and intermolecular interactions. []
  • Relevance: The shared presence of the 4-bromophenyl group signifies a structural similarity with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

  • Relevance: While p-MPPI itself doesn't share direct structural similarities with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, the paper discusses a series of cyclized amide analogs of p-MPPI designed to improve metabolic stability. [] These analogs, particularly the isoindol-1-one derivatives, share some structural features with N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, highlighting the exploration of various structural modifications to enhance the properties of bioactive molecules. []

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2,3-dihydroisoindol-1-one (Compound 15)

  • Relevance: Compound 15 is relevant due to its design strategy based on overcoming metabolic limitations observed in p-MPPI, a concept relevant to optimizing N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide for potential pharmaceutical use. []
  • Relevance: Compounds 18 and 21, along with compound 15, represent a series of structural analogs developed to address the metabolic shortcomings of the parent compound, p-MPPI. [] This approach of systematically modifying a lead compound to optimize its properties is directly relevant to the development of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide as a potential drug candidate. []
  • Compound Description: These pyrrolidin-2-one derivatives represent another class of cyclized amide analogs of p-MPPI designed to enhance metabolic stability. [] They showed moderate binding affinities for 5-HT1A receptors. [] In vivo studies with the radiolabeled compound 27 showed better metabolic stability compared to p-MPPI but still lacked the desired brain localization. []
  • Relevance: Compounds 25 and 27 exemplify the exploration of different heterocyclic scaffolds as part of the structure-activity relationship studies around p-MPPI. [] These efforts to improve metabolic stability and in vivo properties are relevant to the development of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. []
  • Compound Description: This complex molecule is an albumin-drug conjugate designed to improve the pharmacokinetic properties of the anticancer drug SN-38. []
  • Relevance: The paper focuses on developing a bioanalytical method to quantify this conjugate in mouse plasma, highlighting the challenges in studying albumin-drug conjugates. [] While structurally dissimilar to N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, this research underscores the importance of robust bioanalytical methods in drug development, a crucial aspect for assessing the potential of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide as a drug candidate. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic Acid Hydrochloride (873140)

  • Compound Description: 873140 is a potent, noncompetitive, allosteric antagonist of the CCR5 receptor, demonstrating significant antiviral activity against HIV-1. [] This compound selectively blocks the binding of CCL3 (MIP-1α) but not CCL5 (RANTES) to CCR5, showcasing a unique pharmacological profile. [] Moreover, 873140 exhibits a slow dissociation rate from CCR5, resulting in a prolonged duration of action. []
  • Relevance: Although structurally distinct from N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, 873140 exemplifies the concept of allosteric modulation of receptors, which can be a valuable approach in drug discovery. This is particularly relevant considering that the target and potential mechanism of action for N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide remain unknown. []

Properties

Product Name

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide

Molecular Formula

C17H19BrN2O3S2

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C17H19BrN2O3S2/c1-25(22,23)20(15-7-5-6-14(18)12-15)13-17(21)19-10-11-24-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,21)

InChI Key

VMDAQDIQPJQHFK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC(=CC=C2)Br

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.